(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate
Overview
Description
Kansuiphorin C is a diterpenoid compound isolated from the roots of Euphorbia kansui, a traditional Chinese medicinal herb. Euphorbia kansui has been used for centuries in China to treat conditions such as edema, ascites, and asthma . Kansuiphorin C is known for its proinflammatory properties and has been studied for its potential therapeutic applications .
Preparation Methods
Kansuiphorin C is typically extracted from the roots of Euphorbia kansui using ethanol extraction methods . The extraction process involves the use of 95% ethanol to obtain the crude extract, which is then subjected to various chromatographic techniques for purification . The compound can also be synthesized through organic synthesis methods, although detailed synthetic routes and reaction conditions are not widely reported . Industrial production methods primarily rely on the extraction and purification from natural sources due to the complexity of its chemical structure .
Chemical Reactions Analysis
Kansuiphorin C undergoes several types of chemical reactions, including oxidation, hydrolysis, dehydration, and methylation . Common reagents used in these reactions include oxidizing agents, acids, and bases . The major products formed from these reactions are metabolites with lower polarity, which are often studied for their biological activities . For example, oxidation of Kansuiphorin C can lead to the formation of various oxidized derivatives, which may exhibit different biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kansuiphorin C involves its interaction with gut microbiota and modulation of related metabolic pathways . The compound increases the abundance of beneficial bacteria such as Lactobacillus while decreasing the abundance of harmful bacteria like Helicobacter . This modulation of gut microbiota is believed to contribute to its therapeutic effects, particularly in the treatment of malignant ascites . Additionally, Kansuiphorin C promotes the production of nitric oxide by macrophages, which plays a role in its proinflammatory activity .
Comparison with Similar Compounds
Kansuiphorin C is part of a group of diterpenoids isolated from Euphorbia kansui, which includes compounds such as kansuinine A, kansuinine B, and 3-O-benzoyl-20-deoxyingenol . Compared to these similar compounds, Kansuiphorin C is unique in its ability to modulate gut microbiota and its specific proinflammatory properties . While other diterpenoids from Euphorbia kansui also exhibit biological activities, Kansuiphorin C stands out due to its distinct chemical structure and specific therapeutic potential .
Properties
IUPAC Name |
(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O6/c1-15-12-20-22-21(27(22,5)6)13-17(3)28(23(20)31)14-16(2)25(34-18(4)30)29(28,33)24(15)35-26(32)19-10-8-7-9-11-19/h7-12,14,17,20-22,24-25,33H,13H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDLQFSLFADOOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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